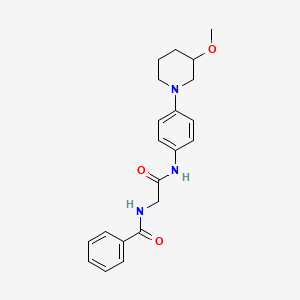
1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of synthesized compounds is often confirmed using single crystal X-ray diffraction studies. For example, the 3D molecular structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using this technique, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the molecular structures of dipyridopyrazinediones have been confirmed by single crystal X-ray structure analysis .
Chemical Reactions Analysis
The reactivity of pyrazine derivatives with various reagents can lead to different outcomes. For instance, the reaction of 5,7-diaryl-1,3-dimethyl-2,4-dioxo-1H,3H-pyrano[4,3-d]pyrimidinium bromides with phenylhydrazines can result in pyrylium ring opening or recyclization to form 1,3-dimethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones depending on the temperature . The 4-fluorophenyl derivative of a synthesized compound has shown remarkable analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations like DFT are used to predict properties such as HOMO/LUMO levels, MEP, and Mulliken population analysis, which are then compared to experimental data . For instance, the compound 2,5-di(aryleneethynyl)pyrazine derivatives have been studied for their optoelectronic properties, and their HOMO-LUMO gap has been calculated to be lower than that of related compounds, indicating potential for use in light-emitting devices .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into pyrazine derivatives often involves the synthesis and characterization of novel compounds with potential applications in material science and pharmacology. For example, the synthesis of various pyrazine-based chromophores and their photophysical properties were studied, demonstrating the potential of these compounds in optoelectronic applications due to their emissive properties and intramolecular charge transfer characteristics (Hoffert et al., 2017). Similarly, derivatives like 2,5-di(aryleneethynyl)pyrazine have been synthesized, showing structural and optoelectronic properties that suggest their utility in light-emitting devices (Zhao et al., 2004).
Biological Applications
While excluding information related to drug use, dosage, and side effects as per the request, it's noteworthy that pyrazine derivatives and related compounds have been explored for their biological activities. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for antimicrobial and anti-inflammatory activities, demonstrating the potential of pyrazine-related structures in developing new therapeutic agents (Kendre et al., 2015).
Material Science and Optoelectronics
The synthesis and application of pyrazine derivatives extend to material science, where their unique properties are harnessed for optoelectronic devices. For example, compounds containing pyrazine moieties have been identified as effective electron-transport materials for organic light-emitting devices, showcasing high electron mobilities and contributing to the efficiency of these devices (Huang et al., 2006).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13-3-8-17(11-14(13)2)23-10-9-22(19(25)20(23)26)12-18(24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGQLYZPKPRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)


![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)
![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)
